Emricasan (CAS: 254750-02-2), also known as IDN-6556 or PF-03491390, is a potent, irreversible, and orally active pan-caspase inhibitor.[1][2] It is designed to broadly target multiple caspase enzymes, which are key mediators of apoptosis (programmed cell death) and inflammation.[3][4] This mechanism makes it a critical tool for investigating and potentially mitigating tissue damage in various disease models, particularly those involving liver injury such as non-alcoholic steatohepatitis (NASH) and cirrhosis.[5][6][7] A key procurement-relevant feature of Emricasan is its design for oral administration and prolonged retention in the liver, which distinguishes it from many first-generation caspase inhibitors used primarily for in vitro applications.[2][4][5]
While other pan-caspase inhibitors like Z-VAD-FMK are available, they are not direct substitutes for Emricasan, particularly for in vivo studies.[8] Emricasan was specifically developed for oral bioavailability and preferential liver uptake, characteristics often lacking in prototypical research inhibitors like Z-VAD-FMK.[2][4] This distinction is critical for procurement decisions involving animal models of chronic liver disease, where sustained, systemic, and liver-targeted drug exposure via oral gavage is a primary experimental requirement.[5][9] Substituting Emricasan with an inhibitor that has poor pharmacokinetic properties would necessitate different administration routes (e.g., intraperitoneal injection) and could lead to inconsistent tissue exposure, compromising the reproducibility and translational relevance of the study.[10]
Emricasan is specifically engineered for oral activity and is retained in the liver for extended periods with low systemic exposure.[2][4] This pharmacokinetic profile is a key differentiator from inhibitors intended primarily for in vitro use. In preclinical studies, oral administration of Emricasan at 10 mg/kg daily was sufficient to achieve significant therapeutic effects in rat models of advanced cirrhosis.[5][9] This contrasts with inhibitors that require invasive administration routes, making Emricasan more suitable for long-term chronic disease models that prioritize animal welfare and mimic clinical administration routes.
| Evidence Dimension | Pharmacokinetic Suitability for In Vivo Use |
| Target Compound Data | Orally active with prolonged liver retention and low systemic exposure.[2][4] |
| Comparator Or Baseline | Standard research-grade pan-caspase inhibitors (e.g., Z-VAD-FMK) which often lack oral bioavailability and are typically used for in vitro or short-term in vivo studies via injection. |
| Quantified Difference | Not a direct quantitative comparison, but a fundamental difference in formulation and intended application (oral vs. non-oral administration for chronic studies). |
| Conditions | In vivo models of chronic liver disease (e.g., CCl4-induced cirrhosis in rats).[5] |
For long-term in vivo studies, oral dosing simplifies experimental protocols, reduces animal stress, and better reflects potential clinical applications, making this a critical procurement factor.
In a murine model of non-alcoholic steatohepatitis (NASH), treatment with Emricasan significantly attenuated increases in key serum markers of liver injury compared to vehicle-treated animals.[6] Specifically, Emricasan treatment reduced serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, which are standard indicators of hepatocyte damage.[6] Similarly, in a thioacetamide (TAA)-induced acute liver failure model, pretreatment with Emricasan markedly decreased serum ALT and AST levels compared to the vehicle group.[11] This provides quantifiable evidence of its protective effect on the liver under pathological stress.
| Evidence Dimension | Reduction of serum liver injury markers (ALT/AST) |
| Target Compound Data | Significantly decreased serum ALT and AST levels in mouse models of NASH and acute liver failure.[6][11] |
| Comparator Or Baseline | Vehicle-treated control groups in the same studies.[6][11] |
| Quantified Difference | While exact percentages vary by model, the reduction was statistically significant in multiple peer-reviewed studies.[6][11] |
| Conditions | Mouse model of high-fat diet-induced NASH and TAA-induced acute liver failure.[6][11] |
Buyers requiring a compound with proven in vivo efficacy for liver protection can rely on this data to justify the selection of Emricasan for their hepatology research.
Emricasan exhibits high solubility in common laboratory solvents, facilitating easier stock solution preparation and experimental dosing. Technical datasheets report high solubility in DMSO (up to 257.5 mg/mL or 452.15 mM) and ethanol (up to 93 mg/mL or 163.3 mM), often requiring only sonication to fully dissolve.[9][12] This practical handling characteristic is advantageous compared to compounds that may have limited solubility, requiring complex formulation strategies or the use of co-solvents that could introduce confounding variables in sensitive biological assays. For in vivo work, it can be formulated in solutions such as 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline to achieve a concentration of 5 mg/mL.[9]
| Evidence Dimension | Solubility in Standard Laboratory Solvents |
| Target Compound Data | DMSO: up to 257.5 mg/mL (452.15 mM); Ethanol: up to 93 mg/mL (163.3 mM).[9][12] |
| Comparator Or Baseline | Compounds with lower or more challenging solubility profiles. |
| Quantified Difference | Provides high concentration stock solutions, enabling flexibility in dosing and minimizing solvent volumes in experiments. |
| Conditions | Standard laboratory conditions for dissolving chemical compounds.[9][12] |
High solubility simplifies workflow, reduces preparation time, and minimizes the amount of solvent (e.g., DMSO) introduced into an experiment, which is critical for maintaining assay integrity and reproducibility.
For projects requiring the sustained, long-term inhibition of caspases in models of chronic liver disease, Emricasan is the indicated choice due to its proven oral bioavailability and liver-targeting properties.[2][4][5] Its demonstrated ability to reduce liver injury and fibrosis markers in preclinical NASH models makes it a reliable tool for efficacy testing of anti-fibrotic therapies.[6]
In models of acute liver failure where apoptosis is a primary driver of pathology, Emricasan serves as a potent hepatoprotective agent. Its ability to be administered orally and significantly lower serum ALT and AST provides a quantifiable and reproducible method for studying the role of caspases in acute liver damage.[11]
In cellular models of apoptosis, Emricasan effectively suppresses caspase-3/7 activity and subsequent cell death markers.[13] Its high solubility in DMSO allows for the preparation of high-concentration stock solutions, minimizing solvent effects in culture.[9][12] This makes it a suitable positive control or therapeutic agent in high-throughput screening and mechanistic studies of apoptosis.